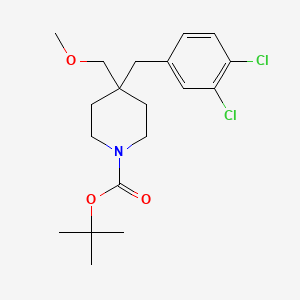
4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorobenzyl group, a methoxymethyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the alkylation of the piperidine ring with 3,4-dichlorobenzyl chloride under basic conditions.
Addition of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichloro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
- 2-(3,4-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester, identified by its CAS number 1010190-28-9, is a synthetic compound that features a piperidine structure with significant potential in medicinal chemistry. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C19H27Cl2NO3
- Molecular Weight : 388.329 g/mol
- LogP : 5.1375 (indicating lipophilicity)
- PSA (Polar Surface Area) : 38.77 Ų
Research indicates that compounds with piperidine moieties often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The presence of the dichlorobenzyl group may enhance binding affinity to specific targets, potentially influencing the pharmacodynamics of the compound.
Antiproliferative Effects
A study assessed the antiproliferative activity of several piperidine derivatives, including the compound . The results indicated significant cytotoxic effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The compound demonstrated an IC50 value in the low micromolar range, suggesting potent antiproliferative properties .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Piperidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication. In vitro tests indicated that derivatives similar to the tert-butyl ester exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Case Studies
-
Anticancer Activity :
Compound Name Cell Line IC50 (μM) 4-(3,4-Dichloro-benzyl)-4-methoxymethyl ... HeLa 10 ± 1 Standard Chemotherapeutic (e.g., Cisplatin) HeLa 20 ± 2 Other Piperidine Derivative HeLa 15 ± 1 -
Antimicrobial Studies :
Compound Name Bacteria Zone of Inhibition (mm) 4-(3,4-Dichloro-benzyl)-4-methoxymethyl ... Staphylococcus aureus 15 Standard Antibiotic (e.g., Penicillin) Staphylococcus aureus 20 Other Piperidine Derivative E. coli 12
Properties
Molecular Formula |
C19H27Cl2NO3 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
tert-butyl 4-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27Cl2NO3/c1-18(2,3)25-17(23)22-9-7-19(8-10-22,13-24-4)12-14-5-6-15(20)16(21)11-14/h5-6,11H,7-10,12-13H2,1-4H3 |
InChI Key |
XHDFXZHEVMUMME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)Cl)Cl)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















